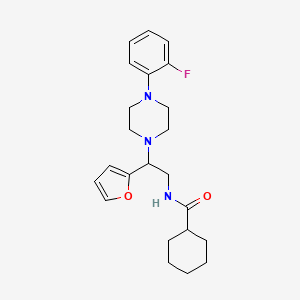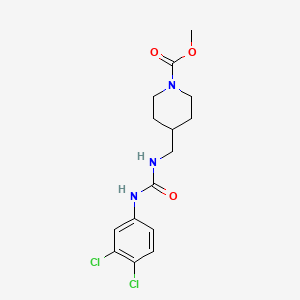
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate, also known as MDUC, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The preparation and structural determination of piperidinedione derivatives highlight their importance as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest. Studies have shown their applications in preparing emetine-like antiepileptic agents and therapeutic agents for liver disorders, showcasing the versatility of piperidinedione frameworks in medicinal chemistry (Ibenmoussa et al., 1998).
- Crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride provides foundational knowledge for understanding the molecular conformation and interaction potential of piperidine derivatives. Such structural insights are crucial for designing compounds with specific biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacological Interest
- Research on 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor underscores the therapeutic potential of piperidine derivatives. Such compounds exhibit significant selectivity and affinity, suggesting their utility in treating conditions associated with dopamine receptor dysregulation (Rowley et al., 1997).
- The development of Aurora kinase inhibitors based on piperidine derivatives demonstrates the compound's role in cancer treatment. These compounds inhibit Aurora A, a kinase involved in cell cycle regulation, highlighting the potential of piperidine derivatives in targeted cancer therapies (ヘンリー,ジェームズ, 2006).
Synthetic Methods and Chemical Properties
- Studies on the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles of dihydropyridine derivatives provide insights into the chemical properties and potential therapeutic applications of these compounds, which are closely related to piperidine derivatives in terms of chemical structure and reactivity (Krauze et al., 2004).
- Investigations into oxindole synthesis via palladium-catalyzed C-H functionalization involving piperidine derivatives illustrate advanced synthetic techniques for constructing complex organic molecules, which could be applied in the synthesis of biologically active compounds (Magano, Kiser, Shine, & Chen, 2014).
Eigenschaften
IUPAC Name |
methyl 4-[[(3,4-dichlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O3/c1-23-15(22)20-6-4-10(5-7-20)9-18-14(21)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOEPDRFQCJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


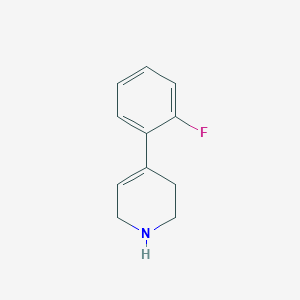
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)
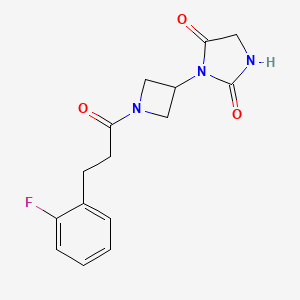
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)
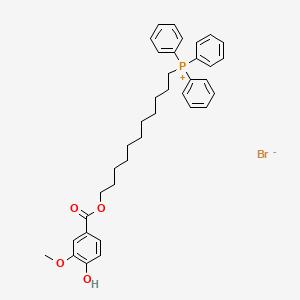
![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)
![3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2580967.png)
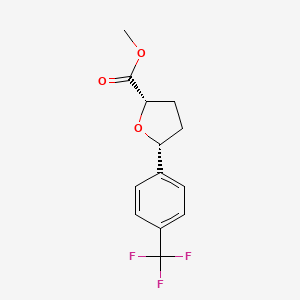
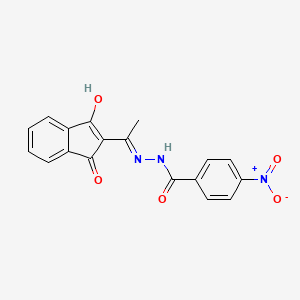


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)
